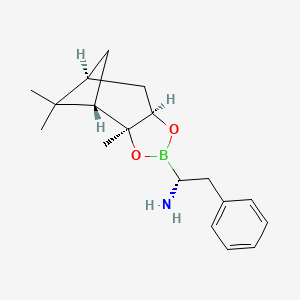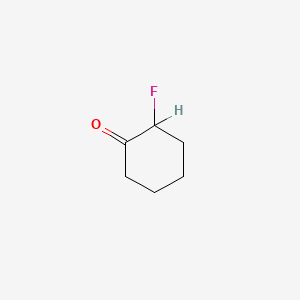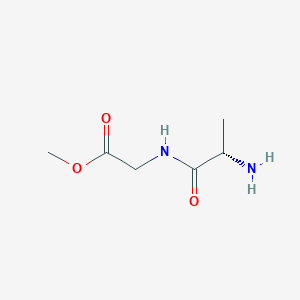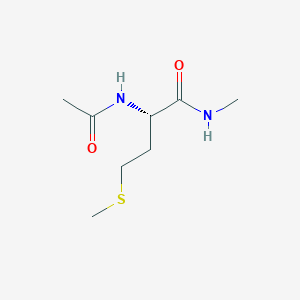
(1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid, also known as (1R,2S)-HMPCA, is a cyclic carboxylic acid found in nature and used in a variety of scientific research applications. It is a versatile compound that has been studied extensively for its biochemical and physiological effects in the laboratory.
Scientific Research Applications
Biotechnological Production and Applications
Biotechnological Routes Based on Lactic Acid Production from Biomass : Lactic acid, a key hydroxycarboxylic acid similar in function to hydroxymethyl derivatives, is commercially produced by fermenting biomass sugars. Its utility extends beyond polymer synthesis to serving as a green chemistry feedstock, from which valuable chemicals like pyruvic acid, acrylic acid, and 1,2-propanediol can be derived through biotechnological methods. This area holds promise for environmentally friendly processes for producing lactic acid derivatives, potentially including compounds structurally related to "(1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid" (Gao, Ma, & Xu, 2011).
Plant Growth and Ethylene Inhibition
1-Methylcyclopropene (1-MCP) as an Ethylene Inhibitor : The study of 1-MCP, a cyclopropane derivative, illustrates the significance of cyclopropane-based compounds in agriculture. 1-MCP inhibits ethylene effects in various fruits, vegetables, and floriculture crops, showcasing the potential of cyclopropane derivatives in regulating plant growth and ripening processes (Blankenship & Dole, 2003).
Antioxidant Properties
Hydroxycinnamic Acids and Antioxidant Activity : Hydroxycinnamic acids, which share a phenyl group and a carboxylic acid function similar to "(1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid," exhibit significant antioxidant properties. The structure-activity relationships of these compounds have been extensively studied, revealing that modifications in their aromatic ring and carboxylic function significantly influence their antioxidant efficacy. Such insights could inform the development of antioxidant agents from related compounds (Razzaghi-Asl et al., 2013).
Sustainable Materials Production
Conversion of Biomass to Value-added Derivatives : The transformation of plant biomass into valuable chemicals, such as furan derivatives from hydroxymethylfurfural (HMF), underscores the potential of utilizing biomass for sustainable materials production. Compounds like "(1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid" could play a role in the green synthesis of polymers, functional materials, and fuels, contributing to the circular economy and reducing reliance on fossil fuels (Chernyshev, Kravchenko, & Ananikov, 2017).
properties
IUPAC Name |
(1R,2S)-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-7-9-6-11(9,10(13)14)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H,13,14)/t9-,11+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMORJXEGALFGQ-KOLCDFICSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C(=O)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@]1(C2=CC=CC=C2)C(=O)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Acetamide, N-[(3S)-tetrahydro-2,5-dioxo-3-furanyl]-](/img/structure/B1314667.png)
![ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B1314669.png)
![Pyrazolo[1,5-b]pyridazine-3-carboxylic acid](/img/structure/B1314670.png)
![octahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1314671.png)




